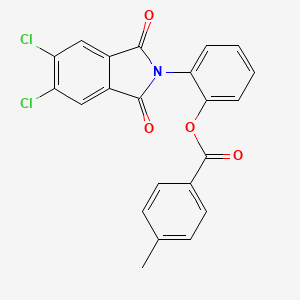
2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate is a complex organic compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus, which is a bicyclic structure containing nitrogen
准备方法
The synthesis of 2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and yield.
化学反应分析
2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings. Reagents such as halogens or nitrating agents can introduce new functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate can be compared with other isoindoline derivatives, such as:
N-isoindoline-1,3-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: While indole derivatives also contain a bicyclic structure, they have different reactivity and applications compared to isoindoline derivatives.
The uniqueness of 2-(5,6-Dichloro-1,3-dioxoisoindol-2-yl)phenyl 4-methylbenzoate lies in its specific substituents and the resulting properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C22H13Cl2NO4 |
|---|---|
分子量 |
426.2 g/mol |
IUPAC 名称 |
[2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H13Cl2NO4/c1-12-6-8-13(9-7-12)22(28)29-19-5-3-2-4-18(19)25-20(26)14-10-16(23)17(24)11-15(14)21(25)27/h2-11H,1H3 |
InChI 键 |
UYZYWBCWHMVUQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


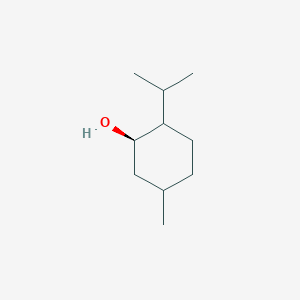
![N-(5-{[2-({5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B12468854.png)
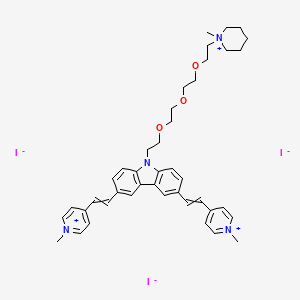
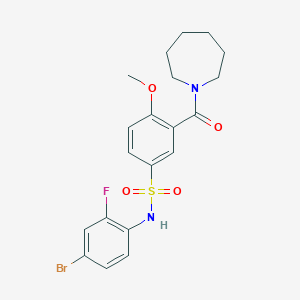
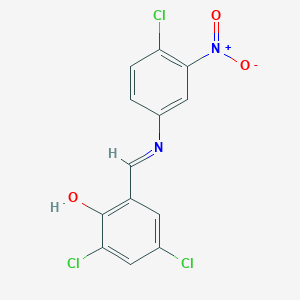
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)alaninamide](/img/structure/B12468877.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12468880.png)
![{Methyl[(trityloxy)methyl]phosphoryl}methanol](/img/structure/B12468888.png)
![2,6-bis(2-ethoxyphenyl)tetrahydro-1H-8,4,4-hex[1]ene[1,2,6]triylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H)-tetrone](/img/structure/B12468908.png)

![N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine](/img/structure/B12468927.png)
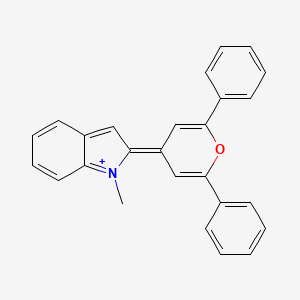
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12468932.png)

